![molecular formula C26H28N4O6 B3016268 2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide CAS No. 313375-73-4](/img/structure/B3016268.png)

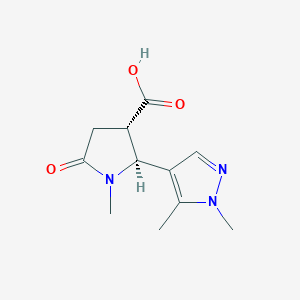

2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Reactivity and Chemical Transformations

Precipitation in Uranyl Cation Complexes : N-(1-adamantyl)acetamide ligands have been evaluated for precipitating hexavalent uranyl cations in concentrated nitric acid aqueous solutions, forming crystalline complexes with high formation yields (Loubert et al., 2020).

Synthesis of Thiazoles : Research indicates the conversion of 4-(1-adamantyl)-1,2,3-thiadiazole into various thiazoles, demonstrating the chemical versatility of the adamantyl moiety (Shchipalkin et al., 2011).

Acid-Catalyzed Transformations : Adamantyl acetamides have been used in Ritter and Rupe reactions, demonstrating varied chemical reactions under different acid conditions (Koval’skaya et al., 2004).

Biological and Medicinal Applications

Antiarrhythmic Activity : Some N-(1-adamantylamino)-2-oxoethyl nitrobenzamides show promising antiarrhythmic activity, with potential as lead drugs in pharmacological studies (Likhosherstov et al., 2014).

Anticancer and Anti-Inflammatory Properties : Derivatives of acetamide, including those with adamantyl groups, have been evaluated for their anticancer, anti-inflammatory, and analgesic properties (Rani et al., 2014).

Antiviral Agent Synthesis : Adamantyl-based carboxylic acid amides have been synthesized and evaluated for their potential virustatic properties, highlighting their role in antiviral research (Kreutzberger & Schröders, 1975).

Anti-Inflammatory Activity : Compounds with benzimidazole and adamantyl groups have shown promising results in anti-inflammatory activity, indicating potential therapeutic applications (Bhor & Pawar, 2022).

Cholinesterase Inhibitory Activities : Adamantyl-based derivatives have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, key enzymes in neurological disorders (Kwong et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O6/c31-23(27-19-3-1-5-21(8-19)29(33)34)14-25-10-17-7-18(11-25)13-26(12-17,16-25)15-24(32)28-20-4-2-6-22(9-20)30(35)36/h1-6,8-9,17-18H,7,10-16H2,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIHJHOEDVWRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)